molecular formula C11H13NO3 B169239 Methyl 2-(N-benzylformamido)acetate CAS No. 123017-47-0

Methyl 2-(N-benzylformamido)acetate

Cat. No.: B169239
CAS No.: 123017-47-0
M. Wt: 207.23 g/mol
InChI Key: NQQYVKYSUKKXOI-UHFFFAOYSA-N
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Description

Methyl 2-(N-benzylformamido)acetate is an organic compound with the molecular formula C11H13NO3 It is a derivative of glycine, where the amino group is substituted with a benzylformamido group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(N-benzylformamido)acetate can be synthesized through the reaction of glycine methyl ester hydrochloride with benzylformamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-benzylformamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Benzylformamidoacetic acid.

    Reduction: Methyl 2-(N-benzylamino)acetate.

    Substitution: Benzylformamidoacetic acid and other substituted derivatives.

Scientific Research Applications

Methyl 2-(N-benzylformamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(N-benzylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(N-benzylamino)acetate: Similar structure but with an amino group instead of a formamido group.

    Benzylformamidoacetic acid: The carboxylic acid derivative of Methyl 2-(N-benzylformamido)acetate.

    N-Benzylformamide: Lacks the ester and glycine components.

Uniqueness

This compound is unique due to its combination of a benzylformamido group and an esterified glycine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

methyl 2-[benzyl(formyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYVKYSUKKXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455045
Record name Methyl 2-(N-benzylformamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123017-47-0
Record name Methyl 2-(N-benzylformamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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